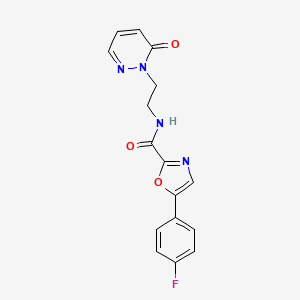

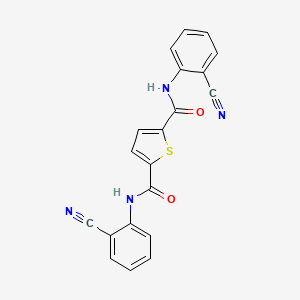

N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and two carboxamide groups attached to the 2 and 5 positions of the thiophene ring . The carboxamide groups are further substituted with 2-cyanophenyl groups.

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, thiophene derivatives are generally synthesized through condensation reactions . For instance, heating solutions of certain salts and thiophene-2,5-dicarboxylic acid in N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) can result in the formation of crystalline complex compounds .Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of thiophene and carboxamide groups. In similar compounds, there are often intramolecular hydrogen bonds within the molecule that form seven-membered rings .Chemical Reactions Analysis

Thiophene derivatives can participate in a variety of chemical reactions. For example, they can form coordination polymers when reacted with certain metal salts .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiophene derivatives generally exhibit a variety of properties and applications, including use in industrial chemistry and material science .Aplicaciones Científicas De Investigación

Comprehensive Analysis of N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide Applications

Organic Semiconductors: N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide derivatives are pivotal in the development of organic semiconductors . Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) , which are essential components in flexible displays and sensors .

OLED Fabrication: The compound’s structural configuration allows for efficient energy transfer, making it an excellent candidate for organic light-emitting diodes (OLEDs) . OLEDs benefit from these materials due to their enhanced brightness and lower power consumption compared to traditional LEDs .

Corrosion Inhibitors: In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The incorporation of N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide into coatings can protect metals from corrosion, thereby extending the life of various industrial components .

Pharmacological Properties: Thiophene derivatives exhibit a range of pharmacological properties . They are studied for their potential as anticancer, anti-inflammatory, and antimicrobial agents. This particular compound could be a precursor for developing new medications with improved efficacy .

Antihypertensive and Anti-atherosclerotic Effects: Research has indicated that thiophene derivatives may have antihypertensive and anti-atherosclerotic effects . These properties are significant for the treatment and prevention of cardiovascular diseases .

Nonlinear Optical (NLO) Systems: Due to its symmetric structure and rigidity, N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide is used in the design of novel nonlinear optical (NLO) systems . These systems are crucial for various applications, including telecommunications and laser technology .

Enzyme Inhibition: This compound has shown promise in inhibiting enzymes like β-glucuronidase and α-glucosidase , which are targets for treating metabolic disorders such as diabetes. Its inhibitory activity is more potent than some standard drugs, making it a valuable research focus .

Antitumor and Antiviral Activities: Thiophene derivatives, including N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide, are being explored for their antitumor and antiviral activities . Their ability to interact with biological targets makes them potential candidates for new therapeutic agents .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-N,5-N-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N4O2S/c21-11-13-5-1-3-7-15(13)23-19(25)17-9-10-18(27-17)20(26)24-16-8-4-2-6-14(16)12-22/h1-10H,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHPNXWMKQXQJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(S2)C(=O)NC3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/no-structure.png)

![7-Methyl-4-azaspiro[2.5]octane;hydrochloride](/img/structure/B2938991.png)

![2-(2-chlorobenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2938992.png)

![1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2938993.png)

![N-(2-methyl-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2938996.png)

![3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2939002.png)